molecular formula C27H23ClN2O B2720034 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2-chlorobenzyl)oxime CAS No. 339105-90-7

1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2-chlorobenzyl)oxime

Cat. No. B2720034
CAS RN: 339105-90-7
M. Wt: 426.94
InChI Key: CQGWLYUMAVBQAA-GNVQSUKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2-chlorobenzyl)oxime is a derivative of 1,5,6,7-tetrahydro-4H-indol-4-ones . These compounds are important structure motifs in medicinal chemistry as indole mimetics containing a significant amount of sp3-hybridized carbon atoms . The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .


Synthesis Analysis

The synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives is usually achieved through multicomponent reactions . Three main synthetic approaches are considered: condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents . The latter domino reaction runs under microwave irradiation and leads to the functionalization of position 7 of the indole ring system .


Chemical Reactions Analysis

The chemical reactions involving 1,5,6,7-tetrahydro-4H-indol-4-one derivatives are diverse. For instance, iodination of 1,5,6,7-tetrahydro-4H-indol-4-one using 1-chloromethyl–4-fluoro-1,4-diazoniabicyclo [2.2.2]octane bis (tetra-fluoroborate) yields α-iodo derivative as the main product .

Future Directions

The future directions for research on 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2-chlorobenzyl)oxime and similar compounds are likely to focus on their potential applications in medicinal chemistry. Given their diverse biological activity and use in drug development , these compounds could be further explored for their therapeutic potential in various diseases.

properties

IUPAC Name

(Z)-N-[(2-chlorophenyl)methoxy]-1,2-diphenyl-6,7-dihydro-5H-indol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O/c28-24-15-8-7-12-21(24)19-31-29-25-16-9-17-26-23(25)18-27(20-10-3-1-4-11-20)30(26)22-13-5-2-6-14-22/h1-8,10-15,18H,9,16-17,19H2/b29-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGWLYUMAVBQAA-GNVQSUKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=CC=CC=C5Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C(=N\OCC5=CC=CC=C5Cl)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2-chlorobenzyl)oxime

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